
N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylsulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylsulfanylacetamide, also known as DASA-58, is a small molecule that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2009 by researchers at the University of Dundee, UK. Since then, it has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Applications De Recherche Scientifique
Glutaminase Inhibition
Compounds structurally related to N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylsulfanylacetamide, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, have been studied for their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors are investigated for their therapeutic potential in cancer treatment, as GLS plays a critical role in tumor growth and survival. Structure-activity relationship (SAR) studies of these analogs offer opportunities to improve drug-like properties and aqueous solubility, with some analogs showing similar potency to BPTES and better solubility, highlighting their potential in attenuating the growth of certain cancer cells both in vitro and in vivo (Shukla et al., 2012).
Antimicrobial Activity
Another application area is the synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety for use as antimicrobial agents. Studies have been aimed at developing compounds for treating bacterial and fungal infections, showing promising results in vitro for various synthesized derivatives. This research underscores the versatile applications of compounds related to N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylsulfanylacetamide in addressing microbial resistance and developing new antimicrobial therapies (Darwish et al., 2014).
Cyto-Genotoxicity Evaluation
Furthermore, the evaluation of cyto-genotoxic effects of related compounds on aquatic organisms has been conducted to understand environmental impacts. For instance, paracetamol (PCM), sharing the acetamide group, has been assessed for its sub-lethal effects on the freshwater bivalve Dreissena polymorpha using a battery of biomarkers. This research provides insights into the environmental safety and potential ecological risks of releasing pharmaceuticals and their analogs into water bodies, contributing to the development of safer drugs with minimal environmental footprints (Parolini et al., 2010).
Adamantyl Analogues for Analgesic Drugs
The synthesis and biological evaluation of adamantyl analogues of paracetamol, again leveraging the acetamide functionality, have shown important analgesic properties. The research into these analogues reveals their mechanism of action as selective TRPA1 channel antagonists, which may account for their analgesic effects without directly interacting with cannabinoid receptors or inhibiting COX enzymes. This approach illustrates the ongoing exploration of acetamide derivatives for developing potent analgesic drugs with specific targets (Fresno et al., 2014).
Propriétés
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NOS/c22-19(13-23-16-6-2-1-3-7-16)21-18-12-11-15-10-9-14-5-4-8-17(18)20(14)15/h1-8,11-12H,9-10,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPWPXZJTIPQBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylsulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


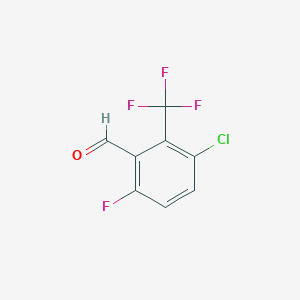
![3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B2696444.png)

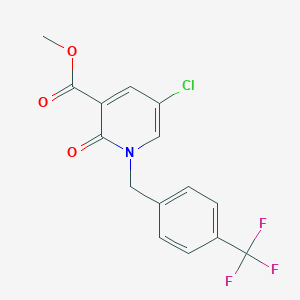
![4-chloro-N-[(4-fluorophenyl)methyl]-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2696451.png)
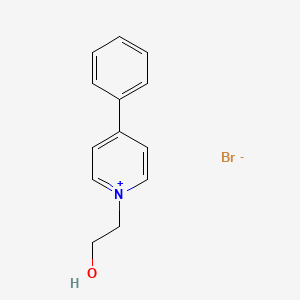
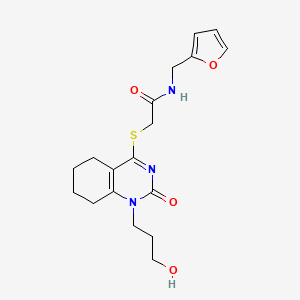
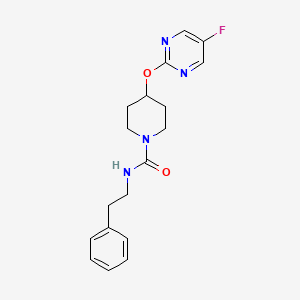
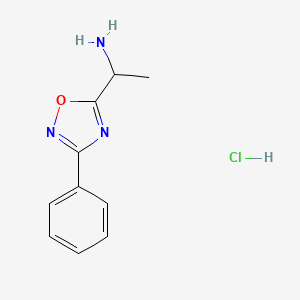
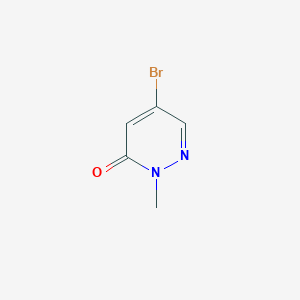
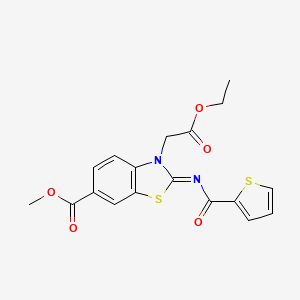
![1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2696462.png)
![2-Chloro-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]acetamide](/img/structure/B2696463.png)